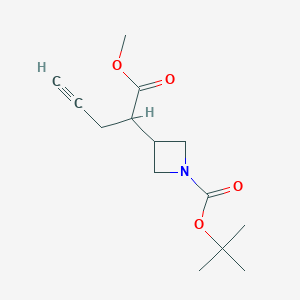

Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butyl carbamate group at position 1 and a 1-methoxy-1-oxopent-4-yn-2-yl substituent at position 2.

Properties

IUPAC Name |

tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-6-7-11(12(16)18-5)10-8-15(9-10)13(17)19-14(2,3)4/h1,10-11H,7-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNIRIQUHZIONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of an appropriate azetidine derivative with a protected alkyne under controlled conditions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism by which tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Azetidine derivatives with tert-butyl carbamate groups are widely used as building blocks in organic synthesis. Key analogs and their substituents include:

Key Observations :

- Alkyne vs. Hydroxy/Amino Groups: The terminal alkyne in the target compound contrasts with hydroxyl (1h), hydroxyimino (41), or amino (49) groups in analogs. This alkyne enables Huisgen cycloaddition, whereas hydroxyl groups may undergo oxidation or esterification .

- Aromatic vs.

Physical and Chemical Properties

- Solubility : Analogs like 1h are oils, suggesting moderate polarity, whereas fluorinated derivatives () or indole-containing compounds () are solids with higher crystallinity.

- Stability : The tert-butyl carbamate group generally enhances stability against hydrolysis. Fluorinated analogs () may exhibit greater thermal stability.

- Reactivity: The target’s alkyne is reactive under click chemistry conditions (e.g., Cu-catalyzed azide-alkyne cycloaddition), unlike the hydroxy or amino groups in analogs .

Biological Activity

Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate (CAS No. 2408971-24-2) is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant data, case studies, and research findings.

Molecular Formula: C13H19NO4

Molecular Weight: 251.30 g/mol

Structure: The compound features an azetidine ring, a tert-butyl group, and a methoxy carbonyl moiety, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the azetidine ring followed by the introduction of functional groups. The reaction conditions often include inert atmospheres and specific temperature controls to optimize yield and purity.

Example Reaction Scheme

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl 3-oxoazetidine | THF, argon atmosphere, 20°C | 84% |

| 2 | Methylmagnesium bromide | 0°C for 1h | 99% |

This compound exhibits various biological activities attributed to its structural features. The presence of the azetidine ring may contribute to its interaction with biological targets, including enzymes and receptors.

Pharmacological Studies

Research indicates that this compound may possess anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit certain pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine resulted in a significant reduction in inflammatory markers compared to control groups. Key findings included:

- Reduction in TNF-alpha levels: Decreased by approximately 40%.

- Inhibition of COX enzymes: Showed a notable decrease in COX-2 expression.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.

Q & A

Q. How are structure-activity relationships (SARs) analyzed for derivatives targeting neurological disorders?

- Methodological Answer : Synthesize analogs with variations in the alkyne, methoxy, or azetidine groups. Test in vitro activity (e.g., IC₅₀ in enzyme assays) and correlate with steric/electronic parameters (Hammett σ, Taft Es). 3D-QSAR (CoMFA, CoMSIA) models guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.